molecular formula C14H13ClN2O4S B4059257 4-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzenesulfonamide

4-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzenesulfonamide

Cat. No.: B4059257
M. Wt: 340.8 g/mol
InChI Key: VZXRCXKJMOJGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a chloro-substituted dioxoisoindoline ring and a benzenesulfonamide group

Properties

IUPAC Name

4-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c15-8-1-6-11-12(7-8)14(19)17(13(11)18)9-2-4-10(5-3-9)22(16,20)21/h1-5,11-12H,6-7H2,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXRCXKJMOJGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC2C1C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Ring: The initial step involves the cyclization of a suitable precursor to form the isoindoline ring. This can be achieved through a condensation reaction under acidic or basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the chloro-substituted isoindoline with a sulfonamide derivative under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced isoindoline derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenesulfonamide
  • (5-Chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetate

Uniqueness

4-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzenesulfonamide is unique due to its specific structural features, such as the chloro-substituted dioxoisoindoline ring and the benzenesulfonamide group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(5-Chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.